REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:11])[cH:4][c:5]([Cl:10])[c:6]([O:8][CH3:9])[cH:7]1.[C:31]([O-:32])(=[O:33])[CH3:34].[C:36]([O-:37])(=[O:38])[CH3:39].[CH2:18]1[CH2:19][NH:20][CH2:21][CH2:22][NH:23]1.[CH3:12][C:13]([CH3:14])([O-:15])[CH3:16].[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[Na+:17].[Pd+2:35]>>[c:2]1([N:20]2[CH2:19][CH2:18][NH:23][CH2:22][CH2:21]2)[c:3]([F:11])[cH:4][c:5]([Cl:10])[c:6]([O:8][CH3:9])[cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Br)c(F)cc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CNCCN1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)(C)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
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Smiles
|
COc1cc(N2CCNCC2)c(F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |